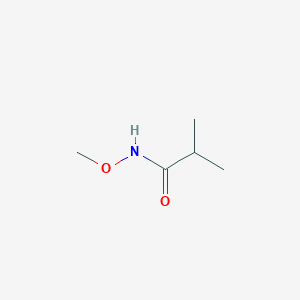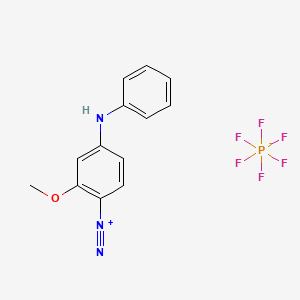![molecular formula C14H10N2O4S B14138427 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile CAS No. 89303-51-5](/img/structure/B14138427.png)
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a benzenesulfonyl group, a nitro group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide to ensure proper dissolution and reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of sulfonamides from benzenesulfonyl groups.
Substitution: Formation of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro and benzenesulfonyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-nitrobenzenesulfonyl chloride
- 4-Acetylamino-3-methyl-benzenesulfonyl chloride
- 4-Methoxy-3-methyl-benzenesulfonyl chloride
Uniqueness
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
89303-51-5 |
|---|---|
Molekularformel |
C14H10N2O4S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
4-(benzenesulfonylmethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-6-7-12(14(8-11)16(17)18)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2 |
InChI-Schlüssel |
JZYNHFNXFHLESJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)


![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)

phosphanium bromide](/img/structure/B14138417.png)

![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)



